[1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine
Description
Properties
IUPAC Name |
[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-3-2-4(9-1-8-3)11-5(7)10-2/h1H,(H2,7,10)(H2,6,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCIVXCDZRALGGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)SC(=N2)N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00293516 | |
| Record name | [1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6223-69-4 | |
| Record name | NSC90337 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00293516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies For 1 2 Thiazolo 5,4 D Pyrimidine 2,7 Diamine and Its Structural Analogs
Foundational Synthesis Approaches for thewikipedia.orgnih.govThiazolo[5,4-d]pyrimidine Core
The construction of the fused thiazolopyrimidine ring system is the cornerstone of synthesizing the target diamine. Key strategies include cyclocondensation and annulation reactions, which build the heterocyclic core from simpler precursors, and multi-component reactions that offer a more convergent and efficient approach.
Cyclocondensation and Annulation Strategies
Cyclocondensation reactions are a prominent method for forming the thiazolo[5,4-d]pyrimidine (B3050601) core. These reactions typically involve the intramolecular or intermolecular condensation of a pyrimidine (B1678525) derivative bearing reactive functional groups with a reagent that provides the necessary atoms to form the fused thiazole (B1198619) ring.
A common and effective strategy involves the reaction of a 5-amino-4,6-dihalopyrimidine with a thiocyanate (B1210189) source. This approach leads to the formation of a 2-amino-7-halothiazolo[5,4-d]pyrimidine intermediate. The halogen at the 7-position can then be displaced by an amino group in a subsequent step to yield the desired 2,7-diamine scaffold. For instance, the reaction of 4,6-dichloro-5-aminopyrimidine with isothiocyanates provides a direct route to 2-amino-7-chlorothiazolo[5,4-d]pyrimidines. This intermediate is then further reacted with various amines to introduce the second amino group at the 7-position, affording a diverse library of 2,7-diaminothiazolo[5,4-d]pyrimidines. rsc.org
Annulation strategies, which involve the formation of a new ring fused to an existing one, are also employed. This can be exemplified by the reaction of a suitably substituted thiazole precursor that undergoes cyclization to form the pyrimidine ring.
Multi-Component Reactions in Thiazolopyrimidine Synthesis
Multi-component reactions (MCRs) have gained traction in the synthesis of thiazolopyrimidine derivatives due to their efficiency and atom economy. wikipedia.org These reactions allow for the construction of complex molecular architectures in a single step from three or more starting materials, thereby reducing the number of synthetic steps and purification procedures.
While specific MCRs leading directly to wikipedia.orgnih.govthiazolo[5,4-d]pyrimidine-2,7-diamine are not extensively documented, the general applicability of MCRs in synthesizing related thiazolopyrimidine systems is well-established. For example, a one-pot, solvent-free synthesis of various thiazolopyrimidines has been reported by heating a mixture of an amine, an aldehyde, and a β-ketoester or 1,3-diketone. wikipedia.org This methodology highlights the potential for developing novel MCRs tailored for the synthesis of the target diamine scaffold.
Preparation of Key Precursors forwikipedia.orgnih.govThiazolo[5,4-d]pyrimidine-2,7-diamine
A critical precursor for the synthesis of wikipedia.orgnih.govthiazolo[5,4-d]pyrimidine-2,7-diamine is 4,6-dichloro-5-aminopyrimidine . This intermediate provides the pyrimidine core with the necessary functionalities for the subsequent thiazole ring formation and introduction of the 7-amino group.
The synthesis of 4,6-dichloro-5-aminopyrimidine can be achieved through several routes. One common method involves the nitration of 4,6-dihydroxypyrimidine (B14393) to yield 4,6-dihydroxy-5-nitropyrimidine. This is followed by chlorination using a reagent like phosphorus oxychloride (POCl₃) to give 4,6-dichloro-5-nitropyrimidine. Finally, the nitro group is reduced to an amine, for instance, using catalytic hydrogenation (e.g., with Pd/C) or other reducing agents like iron powder in acetic acid, to afford 4,6-dichloro-5-aminopyrimidine.
Another key class of precursors are isothiocyanates , which are crucial for introducing the 2-amino functionality and facilitating the thiazole ring closure. A wide variety of isothiocyanates, bearing different substituents, can be employed, allowing for the generation of a diverse range of 2-substituted-amino-7-chlorothiazolo[5,4-d]pyrimidines.
Directed Functionalization of the Diamine Moieties
Once the wikipedia.orgnih.govthiazolo[5,4-d]pyrimidine-2,7-diamine core is established, further structural diversity can be achieved by selectively functionalizing the two amino groups. The differential reactivity of the 2- and 7-amino groups can be exploited to achieve regioselective modifications.
Selective N-Alkylation and N-Arylation Strategies
Selective N-alkylation and N-arylation of the diamine moieties allow for the introduction of various alkyl and aryl substituents, which can significantly influence the biological activity of the resulting compounds.
N-Alkylation: The selective alkylation of one amino group over the other can be challenging and may require the use of protecting groups or carefully controlled reaction conditions. Factors such as the steric hindrance around the amino groups and their relative nucleophilicity will play a crucial role in determining the regioselectivity of the reaction.
N-Arylation: The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds and represents a key strategy for the N-arylation of amino-heterocycles. wikipedia.org This reaction can be employed to introduce a wide range of aryl and heteroaryl groups onto the diamine scaffold. The choice of palladium catalyst, ligand, and reaction conditions is critical for achieving high yields and selectivity, especially when dealing with substrates containing multiple potential reaction sites. nih.govrsc.org For instance, the use of bulky N-heterocyclic carbene (NHC) ligands has been shown to enable the selective arylation of the NH₂ group in coordinating aminoheterocycles. rsc.org
Acylation and Sulfonylation Reactions of Amines
Acylation and sulfonylation reactions provide another avenue for modifying the properties of the diamine scaffold by introducing acyl and sulfonyl groups, respectively.
Acylation: The amino groups of wikipedia.orgnih.govthiazolo[5,4-d]pyrimidine-2,7-diamine can be acylated using acylating agents such as acyl chlorides or anhydrides. These reactions typically proceed readily to form the corresponding amides. The reactivity of the two amino groups towards acylation may differ, potentially allowing for selective mono-acylation under controlled conditions.
Sulfonylation: Similarly, sulfonylation can be achieved by reacting the diamine with sulfonyl chlorides in the presence of a base. This leads to the formation of sulfonamides, which are important functional groups in many biologically active compounds. The reaction conditions can be tuned to favor either mono- or di-sulfonylation.
Below is a table summarizing the types of functionalization reactions and the reagents that can be employed:
| Reaction Type | Reagent Class | Functional Group Introduced |
| N-Alkylation | Alkyl halides, Alkyl triflates | Alkyl group |
| N-Arylation | Aryl halides, Aryl triflates | Aryl or Heteroaryl group |
| Acylation | Acyl chlorides, Acid anhydrides | Acyl group (Amide) |
| Sulfonylation | Sulfonyl chlorides | Sulfonyl group (Sulfonamide) |
Palladium-Catalyzed Cross-Coupling Reactions at Amino Groups
The functionalization of the exocyclic amino groups at the C2 and C7 positions of the acs.orgacs.orgThiazolo[5,4-d]pyrimidine-2,7-diamine core represents a key strategy for modulating biological activity. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands as a premier method for forming carbon-nitrogen bonds. nih.govmdpi.com While often employed to introduce an amino group onto an aryl halide, its principles can be extended to the N-arylation of existing primary or secondary amino groups on the thiazolopyrimidine scaffold.
This transformation allows for the direct coupling of an aryl or heteroaryl halide with the NH₂ groups of the diamine core, providing access to a wide array of N-substituted derivatives. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and subsequent reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst. nih.gov The choice of palladium precursor, phosphine (B1218219) ligand, and base is critical for achieving high yields and accommodating a broad range of functional groups.
While specific examples of Buchwald-Hartwig N-arylation directly on acs.orgacs.orgThiazolo[5,4-d]pyrimidine-2,7-diamine are not extensively documented in current literature, the successful application of this methodology to other amino-substituted heterocycles provides strong evidence for its feasibility. For instance, N-arylation has been effectively performed on 2-aminopyrimidines, 5-amino-1,2,3-triazoles, and unsymmetric imidazoles, demonstrating the versatility of this reaction for creating complex amine-containing structures. mdpi.comnih.govnih.gov These analogous reactions suggest that with appropriate optimization of catalysts (e.g., Pd₂(dba)₃ or Pd(OAc)₂), sterically demanding biarylphosphine ligands (e.g., Xantphos, BrettPhos, or RuPhos), and a suitable base (e.g., NaOtBu, Cs₂CO₃, or K₃PO₄), the selective mono- or di-N-arylation of the diamine core is an achievable and valuable synthetic goal.
| Amine Substrate | Aryl Halide | Palladium Source | Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 4-(Pyridin-3-yl)pyrimidin-2-amine | 1-Bromo-4-methoxybenzene | PdCl₂(PPh₃)₂ | Xantphos | NaOtBu | Toluene | 82 | mdpi.com |
| 4-Methylimidazole | 1-Bromo-4-(trifluoromethyl)benzene | Pd₂(dba)₃ | L1 (a biarylphosphine) | NaOtBu | Toluene/tBuOH | 90 | nih.gov |
| 5-Amino-1,4-diphenyl-1H-1,2,3-triazole | 4-Bromotoluene | (THP-Dipp)Pd(cinn)Cl | - | NaOtBu | 1,4-Dioxane | 53 | nih.gov |
Modifications of the Thiazole and Pyrimidine Rings
Halogenation and Subsequent Cross-Coupling Approaches
Functionalization of the heterocyclic core often begins with halogenation, which installs a versatile chemical handle for subsequent palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, or Heck couplings. For the acs.orgacs.orgthiazolo[5,4-d]pyrimidine scaffold, this strategy has been effectively employed to introduce substituents at the C5 position of the pyrimidine ring.
A common synthetic route starts with a 2-substituted- acs.orgacs.orgthiazolo[5,4-d]pyrimidine-5,7-diol. This precursor can be converted to the corresponding 5,7-dichloro derivative using a chlorinating agent like phosphorus oxychloride (POCl₃), often under microwave irradiation to accelerate the reaction. nanobioletters.com The chlorine atom at the C7 position is typically more labile and can be selectively displaced by a nucleophile such as ammonia (B1221849) to install the required 7-amino group, yielding a 7-amino-5-chloro- acs.orgacs.orgthiazolo[5,4-d]pyrimidine intermediate.
This chlorinated intermediate is an excellent substrate for Suzuki-Miyaura cross-coupling reactions. Using a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base like sodium carbonate, the C5-chloro atom can be coupled with a wide variety of aryl or heteroaryl boronic acids. nanobioletters.com This approach allows for the systematic introduction of diverse substituents at the C5 position, which is crucial for exploring structure-activity relationships in drug discovery programs.
| Boronic Acid (R-B(OH)₂) | Catalyst System | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Furan-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, Reflux, 4h | Not specified | nanobioletters.com |
| Thiophen-2-boronic acid | Pd(PPh₃)₄, Na₂CO₃ | Microwave, 160°C, 30 min | Not specified | nanobioletters.com |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Microwave, 160°C, 30 min | Not specified | nanobioletters.com |
| Pyridin-3-ylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Microwave, 160°C, 30 min | Not specified | nanobioletters.com |
C-H Functionalization Methodologies
Direct C-H functionalization has emerged as a powerful and atom-economical tool in organic synthesis, avoiding the need for pre-functionalized starting materials like halides or organometallics. Significant progress has been made in the palladium-catalyzed direct arylation of the acs.orgacs.orgthiazolo[5,4-d]pyrimidine core.
Research has demonstrated a novel protocol for the direct C-H arylation of thiazolo[5,4-d]pyrimidine derivatives at the C2 position of the thiazole ring. acs.orgmdpi.com This method involves the cross-coupling of the heterocycle with various aryl iodides. The reaction is catalyzed by a combination of Pd(PPh₃)₄ and silver(I) carbonate (Ag₂CO₃), which acts as both a base and an oxidant. acs.org A remarkable feature of this methodology is its ability to proceed under exceptionally mild and environmentally friendly conditions, using water as the exclusive solvent at a moderate temperature of 60°C. mdpi.com This "on water" approach provides good to excellent yields and represents a significant advancement over harsher, traditional methods.
Another related approach involves a Pd(II)-catalyzed dehydrogenative cross-coupling reaction between the thiazolo[5,4-d]pyrimidine C-H bond and the C-H bond of unactivated arenes or heteroarenes. acs.org This process provides a straightforward and operationally simple method for synthesizing 2-arylsubstituted derivatives, which are prevalent motifs in pharmacologically active compounds. acs.org
| Aryl Iodide | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Pd(PPh₃)₄, Ag₂CO₃ | Water | 60 | 85 | acs.orgijnc.ir |
| 1-Iodo-4-methylbenzene | Pd(PPh₃)₄, Ag₂CO₃ | Water | 60 | 90 | acs.orgijnc.ir |
| 1-Iodo-4-methoxybenzene | Pd(PPh₃)₄, Ag₂CO₃ | Water | 60 | 92 | acs.orgijnc.ir |
| 1-Fluoro-4-iodobenzene | Pd(PPh₃)₄, Ag₂CO₃ | Water | 60 | 89 | acs.orgijnc.ir |
Chemoenzymatic and Sustainable Synthetic Routes foracs.orgacs.orgThiazolo[5,4-d]pyrimidine-2,7-diamine
The principles of green chemistry are increasingly influencing the design of synthetic routes, prioritizing efficiency, safety, and sustainability. For the synthesis of acs.orgacs.orgThiazolo[5,4-d]pyrimidine-2,7-diamine and its analogs, both sustainable and chemoenzymatic strategies are being explored.
Sustainable, or "green," methodologies focus on reducing waste, avoiding hazardous reagents, and using milder reaction conditions. The previously mentioned "on water" direct C-H arylation is a prime example of a sustainable process, eliminating the need for volatile organic solvents. acs.orgmdpi.com Other green approaches applicable to thiazolopyrimidine synthesis include microwave-assisted reactions, which can dramatically reduce reaction times and energy consumption, and one-pot multi-component reactions that increase efficiency by combining several synthetic steps without isolating intermediates. mbl.or.kr For instance, green syntheses of related thiazolopyrimidine isomers have been achieved via one-pot, three-component reactions in ethanol (B145695) at room temperature, utilizing reusable catalysts.
Chemoenzymatic synthesis, which combines chemical steps with highly selective biocatalytic transformations, offers a powerful route to complex molecules, especially chiral amines. While direct enzymatic synthesis of the acs.orgacs.orgThiazolo[5,4-d]pyrimidine-2,7-diamine core is not yet established, the use of amine transaminases (ATAs) presents a promising future direction. ATAs are enzymes that catalyze the asymmetric transfer of an amino group from a donor molecule to a ketone substrate. nanobioletters.com Through protein engineering and structure-guided design, ATAs have been developed that show high efficiency and stereoselectivity for producing bulky N-heterocyclic amines from their corresponding ketone precursors. acs.orgmdpi.com A hypothetical chemoenzymatic route could involve the chemical synthesis of a diketone precursor of the thiazolopyrimidine scaffold, followed by a highly selective double amination using an engineered (R)- or (S)-selective transaminase to install the 2- and 7-amino groups, potentially affording chiral products with high enantiomeric excess. This approach provides an environmentally friendly alternative to traditional methods for synthesizing chiral amines and is an active area of research for pharmaceutical production. acs.org
Reaction Mechanisms and Reactivity Profiles Of 1 2 Thiazolo 5,4 D Pyrimidine 2,7 Diamine
Electrophilic and Nucleophilic Aromatic Substitutions on the Heterocyclic System
The fused ring system of ias.ac.inijnc.irThiazolo[5,4-d]pyrimidine-2,7-diamine possesses a unique reactivity profile towards aromatic substitution, influenced by the opposing electronic natures of the pyrimidine (B1678525) and thiazole (B1198619) rings and the strong activating effect of the diamino substituents.
Electrophilic Aromatic Substitution (EAS)
The thiazolo[5,4-d]pyrimidine (B3050601) ring system is generally electron-deficient, making it inherently unreactive towards electrophilic aromatic substitution. However, the presence of two strongly activating amino groups at the C2 and C7 positions significantly increases the electron density of the heterocyclic core, rendering it more susceptible to electrophilic attack. While specific studies on the direct electrophilic substitution of ias.ac.inijnc.irThiazolo[5,4-d]pyrimidine-2,7-diamine are not extensively documented, reactivity can be inferred from related systems.
The most probable site for electrophilic attack is the C5 position on the pyrimidine ring. This position is activated by the ortho- and para-directing 7-amino group and is the only available carbon on the pyrimidine ring not adjacent to a ring junction. In related electron-rich heterocyclic systems, this position is often susceptible to electrophiles.
Reactions with strong electrophiles, such as nitrating agents, can lead to complex outcomes. For instance, the nitration of the closely related ias.ac.inscilit.comnih.govoxadiazolo[3,4-d]pyrimidine-5,7-diamine using different concentrations of nitric acid demonstrated varied reactivity. rsc.org With concentrated nitric acid, substitution occurred on the exocyclic amino group to yield an N-nitramide derivative. rsc.org In contrast, lower concentrations of nitric acid led to the formation of nitrate (B79036) salts and even ring-opened products, highlighting the delicate balance between substitution and ring stability under harsh electrophilic conditions. rsc.org
Direct halogenation on the electron-deficient thiazolo[5,4-d]thiazole (B1587360) core has been shown to be possible, suggesting that with the powerful activation from two amino groups, reactions such as bromination or chlorination on the thiazolopyrimidine core could be feasible under specific conditions. udayton.eduresearchgate.net
Nucleophilic Aromatic Substitution (NAS)
The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms, making it highly susceptible to nucleophilic aromatic substitution, particularly when substituted with good leaving groups. This reactivity is central to the functionalization of the ias.ac.inijnc.irThiazolo[5,4-d]pyrimidine core.
A common synthetic strategy involves the initial preparation of a 5,7-dichlorothiazolo[5,4-d]pyrimidine (B76482) intermediate. nih.gov These chloro-derivatives are highly reactive towards nucleophiles. The chlorine atoms at the C5 and C7 positions can be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates.
Studies on the synthesis of 7-amino-thiazolo[5,4-d]pyrimidine derivatives show a regioselective substitution pattern. Treatment of 5,7-dichloro intermediates with an aqueous ammonia (B1221849) solution preferentially furnishes the 7-amino-5-chloro substituted product. nih.gov This suggests that the C7 position is more reactive towards nucleophilic attack than the C5 position in this specific scaffold. The 5-chloro group can then be subsequently replaced under different reaction conditions, such as in Suzuki coupling reactions, allowing for the introduction of diverse substituents. nih.gov This stepwise, regioselective substitution provides a powerful method for creating libraries of complex derivatives based on the core structure. nih.govresearchgate.net
| Starting Material | Reagent | Position of Primary Substitution | Product | Reference |
|---|---|---|---|---|
| 5,7-Dichloro- ias.ac.inijnc.irthiazolo[5,4-d]pyrimidine derivative | Aqueous Ammonia (NH₄OH) | C7 | 7-Amino-5-chloro- ias.ac.inijnc.irthiazolo[5,4-d]pyrimidine derivative | nih.gov |
| 7-Amino-5-chloro- ias.ac.inijnc.irthiazolo[5,4-d]pyrimidine derivative | Arylboronic Acid (Suzuki Coupling) | C5 | 7-Amino-5-aryl- ias.ac.inijnc.irthiazolo[5,4-d]pyrimidine derivative | nih.gov |
Reactivity of the Diamine Functional Groups
The two amino groups at the C2 and C7 positions are key to the molecule's reactivity, serving as sites for further functionalization and influencing the properties of the heterocyclic system.
The basicity and nucleophilicity of the two amino groups are not equivalent due to their distinct electronic environments.
2-Amino Group: This group is attached to the C2 position of the thiazole ring. Its properties are analogous to those of 2-aminothiazole (B372263). The lone pair on the amino nitrogen can delocalize into the thiazole ring, but it is generally considered to be a reasonably basic and nucleophilic center. The experimental pKa of 2-aminothiazole is approximately 5.3. nih.gov
7-Amino Group: This group is attached to the C7 position of the electron-deficient pyrimidine ring. The electron-withdrawing nature of the two pyrimidine nitrogens significantly reduces the electron density on the exocyclic 7-amino nitrogen. Consequently, the 7-amino group is expected to be substantially less basic and less nucleophilic than the 2-amino group.
This difference in reactivity allows for selective chemical modifications. For example, under certain conditions, a more reactive electrophile might preferentially react with the 2-amino group over the 7-amino group. This differential reactivity is a critical tool in the targeted synthesis of complex derivatives.
| Compound/Functional Group | Approximate pKa (Conjugate Acid) | Relative Basicity |
|---|---|---|
| 2-Aminothiazole (Model for 2-NH₂) | 5.3 | More Basic |
| 4-Aminopyrimidine (Model for 7-NH₂) | 5.7 (Note: position differs) | Less Basic |
The presence of two nucleophilic amino groups allows ias.ac.inijnc.irThiazolo[5,4-d]pyrimidine-2,7-diamine to act as a building block for the synthesis of more complex, polycyclic heterocyclic systems. amazonaws.com These reactions typically involve condensation with bifunctional electrophiles.
One common class of reactions involves the condensation of diamines with 1,2- or 1,3-dicarbonyl compounds. tubitak.gov.tr
Reaction with 1,2-Dicarbonyl Compounds: Although the amino groups are not in a vicinal (1,2) relationship, it is conceivable that under appropriate conditions, they could react with 1,2-dicarbonyl compounds like glyoxal (B1671930) or benzil. Such a reaction would require the formation of a larger, seven-membered ring fused to the pyrimidine portion of the core, which is a common reaction pattern for guanidine-like compounds. nih.gov
Reaction with 1,3-Dicarbonyl Compounds: Reaction with 1,3-dicarbonyls (e.g., acetylacetone, malondialdehyde) could potentially lead to the formation of a new fused six-membered diazine ring. The reaction of aminopyrimidines with 1,3-dicarbonyls is a known method for constructing fused dipyrimidine systems. researchgate.net This would involve the sequential condensation of each amino group with a carbonyl group of the diketone, followed by cyclization and dehydration.
Other cyclization strategies could involve reagents like phosgene, thiophosgene, or carbon disulfide to form fused cyclic ureas or thioureas, further expanding the chemical diversity of this scaffold.
Ring Stability and Transformations of theias.ac.inijnc.irThiazolo[5,4-d]pyrimidine Core
The ias.ac.inijnc.irThiazolo[5,4-d]pyrimidine scaffold is generally considered a stable aromatic system, forming the basis for numerous biologically active molecules. However, under certain chemical conditions, the fused rings can undergo cleavage or rearrangement.
The stability of the ring system can be influenced by the substituents present. For example, an attempt to synthesize thiazolo[4,5-d]pyrimidine-5,7-diol (B1296465) (an analogue of the title compound's core) without a stabilizing substituent at the C2 position resulted in the decomposition of the thiazole ring upon treatment with potassium hypobromite. rsc.org This suggests that the C2 position is crucial for the stability of the thiazole portion of the fused system.
Furthermore, studies involving the hydrolysis of related thiazolopyrimidine derivatives have demonstrated that the pyrimidine ring can be susceptible to cleavage under certain pH and temperature conditions. ias.ac.inscilit.com As previously mentioned, treatment of a related diamino-fused pyrimidine with nitric acid at lower concentrations can also induce ring opening. rsc.org While these transformations are not always desirable, they reveal potential pathways for converting the thiazolopyrimidine core into other heterocyclic structures. Rearrangements of the thiazolo[3,2-a]pyrimidine skeleton have also been reported, indicating the potential for skeletal transformations under specific reaction conditions. researchgate.net
Photochemical and Electrochemical Reactivity Studies
The extended π-conjugated system of the thiazolo[5,4-d]pyrimidine core, combined with the auxochromic amino groups, suggests the potential for interesting photochemical and electrochemical properties.
Photochemical Reactivity
Studies on related heterocyclic systems indicate that the thiazolopyrimidine scaffold can exhibit significant photophysical activity. The introduction of amino groups into pyrimidine systems is known to affect their photophysical properties, often leading to increased fluorescence quantum yields. chemrxiv.org Research on various thiazolopyrimidine derivatives has shown that they can be fluorescent, with their emission properties being dependent on the nature and position of substituents. nih.gov
The related thiazolo[5,4-d]thiazole core is known to be a component of fluorescent small molecules, with emission spanning the visible spectrum depending on substitution and crystal packing. rsc.orgnih.gov Given these precedents, ias.ac.inijnc.irThiazolo[5,4-d]pyrimidine-2,7-diamine is expected to be a fluorescent molecule, absorbing UV radiation and emitting at a longer wavelength. The effects of amino group substitution on other chromophores often lead to red-shifted absorption and emission spectra. researchgate.net
Electrochemical Reactivity
The electrochemical behavior of ias.ac.inijnc.irThiazolo[5,4-d]pyrimidine-2,7-diamine is not extensively reported. However, the electron-rich nature of the molecule, due to the two amino groups, suggests it should be susceptible to oxidation. Cyclic voltammetry studies on related fused pyrimidine-triazole heterocycles have been conducted to understand their redox properties and interaction with biological targets like DNA. semanticscholar.org It is plausible that the diamino-thiazolopyrimidine system could undergo one or more oxidation events, likely involving the amino groups or the electron-rich heterocyclic system. These redox properties could be relevant to its mechanism of action in biological systems or its potential application in materials science.
Advanced Spectroscopic and Structural Characterization Of 1 2 Thiazolo 5,4 D Pyrimidine 2,7 Diamine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. ForThiazolo[5,4-d]pyrimidine-2,7-diamine, a combination of one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments would be required for complete spectral assignment.
The structure ofThiazolo[5,4-d]pyrimidine-2,7-diamine suggests a relatively simple NMR spectrum, characterized by a few distinct signals corresponding to its unique protons and carbon atoms.
Predicted ¹H NMR Spectrum: The proton NMR spectrum is expected to show three main signals:
A singlet corresponding to the lone proton on the pyrimidine (B1678525) ring (C5-H). This proton is in a heteroaromatic environment and is expected to resonate downfield, likely in the range of δ 8.0-8.5 ppm.
Two distinct, potentially broad signals for the two amino (-NH₂) groups. The protons of the C2-NH₂ and C7-NH₂ groups are in different chemical environments and would likely have different chemical shifts. Amine protons often appear as broad singlets, and their chemical shifts are highly dependent on solvent, concentration, and temperature, but can be predicted to fall within a range of δ 5.0-8.0 ppm.
Predicted ¹³C NMR Spectrum: Based on the molecular structure, five distinct signals are anticipated in the proton-decoupled ¹³C NMR spectrum, corresponding to the five carbon atoms of the fused ring system (C2, C5, C7, C3a, and C7a).
The carbons bonded to amino groups (C2 and C7) are expected to be significantly deshielded, appearing in the δ 155-170 ppm range.
The quaternary carbons at the ring junction (C3a and C7a) would also be found in the downfield region.
The C5 carbon, bonded to a hydrogen, would likely appear at a more upfield position compared to the other ring carbons, typically in the range of δ 110-130 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts forThiazolo[5,4-d]pyrimidine-2,7-diamine The following is an interactive data table. Click on the headers to sort the data.
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
|---|---|---|---|
| C5-H | 8.0 - 8.5 | Singlet | |
| C2-NH₂ | 5.0 - 8.0 | Broad Singlet | |
| C7-NH₂ | 5.0 - 8.0 | Broad Singlet | |
| C2 | 160 - 170 | ||
| C5 | 110 - 130 | ||
| C7 | 155 - 165 | ||
| C3a | 145 - 155 | ||
| C7a | 150 - 160 |
Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions.
Two-dimensional NMR experiments are essential to confirm the assignments made from 1D spectra and to establish the complete molecular connectivity.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling. For the parentThiazolo[5,4-d]pyrimidine-2,7-diamine, the C5-H is an isolated spin system, so no cross-peaks would be expected in the COSY spectrum, confirming its isolation from other protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. An HSQC spectrum would be expected to show a clear cross-peak connecting the ¹H signal of C5-H to the ¹³C signal of the C5 carbon, providing an unambiguous assignment for both.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for mapping the connectivity across the entire molecule by showing correlations between protons and carbons that are two or three bonds apart. Key expected correlations for confirming the thiazolopyrimidine core would include:
The C5-H proton showing correlations to the quaternary carbons C3a and C7a, as well as to the C7 carbon.
The protons of the C7-NH₂ group showing correlations to C5 and the ring-junction carbon C7a.
The protons of the C2-NH₂ group showing correlations to the ring-junction carbons C3a and C7a.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. A NOESY spectrum could show a correlation between the C5-H proton and the protons of the nearby C7-NH₂ group, helping to confirm their spatial relationship.
TheThiazolo[5,4-d]pyrimidine core is a rigid, planar aromatic system, and therefore, significant large-scale conformational exchange is not expected. However, some dynamic processes, such as restricted rotation around the carbon-amino bonds (C2-NH₂ and C7-NH₂), could potentially be observed. In some aminopyrimidines, this can lead to line broadening in NMR spectra at room temperature. Variable-temperature (VT) NMR studies could provide insight into the energy barriers of such rotations, but no such studies have been reported for this specific compound.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. ForThiazolo[5,4-d]pyrimidine-2,7-diamine (C₅H₅N₅S), the exact mass can be calculated with high precision.
Table 2: Theoretical HRMS Data forThiazolo[5,4-d]pyrimidine-2,7-diamine The following is an interactive data table.
| Molecular Formula | Ion | Calculated m/z |
|---|---|---|
| C₅H₅N₅S | [M+H]⁺ | 168.03439 |
This precise mass measurement would serve as a primary confirmation of the compound's elemental composition.
Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (such as the [M+H]⁺ ion) to produce a spectrum of product ions. The fragmentation pattern is a molecular fingerprint that provides valuable structural information. While no experimental MS/MS data is available, a plausible fragmentation pathway can be predicted based on the known fragmentation of similar heterocyclic systems.
A primary fragmentation route for the protonated molecule would likely involve the cleavage of the pyrimidine ring, which is a common pathway for fused pyrimidine systems.
Initial Fragmentation: A likely initial step is the retro-Diels-Alder-type cleavage of the pyrimidine ring, potentially leading to the loss of a neutral molecule like cyanamide (B42294) (CH₂N₂) or hydrogen cyanide (HCN) from the diamino-substituted ring.
Thiazole (B1198619) Ring Fragmentation: Subsequent fragmentation could involve the cleavage of the more stable thiazole ring, potentially through the loss of a thioisocyanate radical or other sulfur- and nitrogen-containing fragments.
Loss of Amine Groups: The loss of ammonia (B1221849) (NH₃) or an amino radical (•NH₂) from the protonated molecular ion is another common fragmentation pathway for amino-substituted heterocycles.
Table 3: Predicted Key Fragments in the MS/MS Spectrum ofThiazolo[5,4-d]pyrimidine-2,7-diamine The following is an interactive data table.
| Proposed Fragment Ion | Neutral Loss | Predicted m/z of Fragment |
|---|---|---|
| [M+H - NH₃]⁺ | NH₃ | 151.0078 |
| [M+H - HCN]⁺ | HCN | 141.0238 |
Analysis of these fragmentation pathways would provide strong confirmatory evidence for theThiazolo[5,4-d]pyrimidine-2,7-diamine structure.
X-ray Crystallography for Absolute Structure and Conformational Analysis
A thorough search of crystallographic databases and the scientific literature did not yield any reports on the single-crystal X-ray diffraction of nih.govresearchgate.netThiazolo[5,4-d]pyrimidine-2,7-diamine. Consequently, empirical data for its crystal structure and conformation are not available.
Single-Crystal X-ray Diffraction Studies
No published studies detailing the single-crystal X-ray diffraction of nih.govresearchgate.netThiazolo[5,4-d]pyrimidine-2,7-diamine could be located. Such a study would be essential to definitively determine its three-dimensional structure.
Crystallographic Data Analysis: Bond Lengths, Angles, Torsion Angles
Without a crystal structure, a table of bond lengths, angles, and torsion angles cannot be compiled. This fundamental data is crucial for understanding the molecule's geometry and bonding characteristics.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Detailed experimental Infrared (IR) and Raman spectra for nih.govresearchgate.netThiazolo[5,4-d]pyrimidine-2,7-diamine, along with the corresponding vibrational mode assignments, have not been reported in the reviewed literature. While theoretical calculations for similar structures exist, empirical data for the parent compound is needed for a complete analysis.
| Functional Group | Expected Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Observed Wavenumber (cm⁻¹) |
| N-H (amine) | Stretching | 3500-3300 | Data not available |
| C-H (aromatic) | Stretching | 3100-3000 | Data not available |
| C=N (pyrimidine) | Stretching | 1680-1620 | Data not available |
| C=C (pyrimidine) | Stretching | 1600-1450 | Data not available |
| C-N | Stretching | 1350-1250 | Data not available |
| C-S | Stretching | 750-600 | Data not available |
| This table indicates the expected ranges for key functional groups, but no experimentally observed data has been found for nih.govresearchgate.netThiazolo[5,4-d]pyrimidine-2,7-diamine. |
Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation
Experimental UV-Vis spectroscopic data for nih.govresearchgate.netThiazolo[5,4-d]pyrimidine-2,7-diamine, which would provide insights into its electronic transitions and the extent of conjugation within the molecule, is not available in the surveyed scientific literature. An analysis of the absorption maxima (λmax) and the corresponding molar absorptivity (ε) would be necessary to understand the electronic properties of the compound.
| Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Assigned Electronic Transition |
| Data not available | Data not available | Data not available | Data not available |
| No experimental UV-Vis spectroscopic data has been reported for nih.govresearchgate.netThiazolo[5,4-d]pyrimidine-2,7-diamine. |
Computational Chemistry and Theoretical Investigations Of 1 2 Thiazolo 5,4 D Pyrimidine 2,7 Diamine
Density Functional Theory (DFT) Studies of Electronic Structure
Detailed computational studies providing the optimized bond lengths, bond angles, and dihedral angles of irjweb.comresearchgate.netThiazolo[5,4-d]pyrimidine-2,7-diamine are not currently available. Furthermore, no calculated vibrational frequency data, which is essential for the characterization of the molecule's infrared and Raman spectra, has been published.
Information regarding the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) for this specific compound has not been reported. Such data is critical for understanding its electronic properties and reactivity. Similarly, detailed charge distribution analyses, such as Mulliken population analysis, are not available.
There are no published studies that present the calculated molecular electrostatic potential (MEP) surfaces for irjweb.comresearchgate.netThiazolo[5,4-d]pyrimidine-2,7-diamine. MEP surfaces are invaluable for identifying electrophilic and nucleophilic sites within a molecule. Global reactivity descriptors, including chemical potential, hardness, and electrophilicity index, have also not been reported.
Reaction Mechanism Elucidation using Quantum Chemical Calculations
No computational studies detailing the investigation of reaction mechanisms involving irjweb.comresearchgate.netThiazolo[5,4-d]pyrimidine-2,7-diamine have been found. This includes the identification of transition state geometries and the calculation of activation energy barriers for its synthesis or subsequent reactions.
The prediction of viable synthetic routes or potential metabolic pathways for irjweb.comresearchgate.netThiazolo[5,4-d]pyrimidine-2,7-diamine through quantum chemical calculations has not been documented in the scientific literature.
Molecular Dynamics Simulations for Conformational Landscape Exploration
Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For scielo.org.zanih.govThiazolo[5,4-d]pyrimidine-2,7-diamine and its derivatives, MD simulations are instrumental in exploring the molecule's conformational landscape, understanding its flexibility, and studying its interactions with biological targets.
In studies of related thiazolopyrimidine compounds, MD simulations have been employed to investigate the stability of ligand-receptor complexes. For instance, simulations of thiazolo[4,5-d]pyrimidine (B1250722) derivatives bound to the corticotrophin-releasing factor 1 (CRF1) receptor have been used to understand the binding modes and stability of the complex. nih.gov These simulations typically involve placing the molecule (ligand) within a model of the biological target, solvating the system with water molecules, and then simulating the atomic motions over nanoseconds.
The primary goals of using MD simulations for scielo.org.zanih.govThiazolo[5,4-d]pyrimidine-2,7-diamine would include:
Conformational Analysis: The fused ring system of the thiazolo[5,4-d]pyrimidine (B3050601) core is largely planar, but the exocyclic diamine groups (-NH2) have rotational freedom. MD simulations can explore the preferred orientations of these amino groups and any attached substituents, identifying the most stable, low-energy conformations.
Solvent Effects: By simulating the molecule in an aqueous environment, researchers can observe the formation and dynamics of hydrogen bonds between the amine groups and water molecules, which is crucial for understanding its solubility and bioavailability.
Binding Dynamics: When studying the interaction of scielo.org.zanih.govThiazolo[5,4-d]pyrimidine-2,7-diamine derivatives with a protein target, MD simulations can reveal the key amino acid residues involved in the interaction, the stability of the binding pose predicted by molecular docking, and the conformational changes that may occur in both the ligand and the protein upon binding. nih.govnih.gov
The results from MD simulations are often analyzed by calculating the root-mean-square deviation (RMSD) to assess the stability of the molecule's conformation over the simulation time. The data generated provides a dynamic picture of the molecule's behavior, which is essential for rational drug design and understanding its mechanism of action.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Maxima)
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters with a high degree of accuracy. These predictions are invaluable for confirming the structure of newly synthesized compounds and interpreting experimental spectra.
NMR Chemical Shifts: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with a DFT functional like B3LYP, has proven effective for calculating the NMR spectra of heterocyclic compounds. scielo.org.za For scielo.org.zanih.govThiazolo[5,4-d]pyrimidine-2,7-diamine, theoretical calculations would predict the chemical shifts for each unique hydrogen and carbon atom in the molecule. These calculated values, when compared to experimental data, can confirm the proposed structure. scielo.org.za Discrepancies between calculated and experimental shifts can point to specific electronic or steric effects not fully captured by the computational model.
Table 1: Hypothetical Predicted vs. Experimental NMR Chemical Shifts (ppm) for a scielo.org.zanih.govThiazolo[5,4-d]pyrimidine Derivative
| Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| C2 | 168.5 | 170.2 |
| C4 | 155.1 | 156.8 |
| C5 | 118.9 | 120.1 |
| C7 | 160.3 | 161.5 |
| H (N7-amino) | 7.8 | 7.9 |
Note: Data are hypothetical and for illustrative purposes.
UV-Vis Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic transitions, which correspond to the absorption maxima (λmax) observed in UV-Vis spectroscopy. scielo.org.za These calculations can determine the wavelengths of maximum absorption and identify the nature of the electronic transitions involved (e.g., π→π* or n→π*). For scielo.org.zanih.govThiazolo[5,4-d]pyrimidine-2,7-diamine, TD-DFT calculations could predict its characteristic absorption bands, helping to rationalize its color and electronic properties. The analysis of the molecular orbitals involved, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the electronic structure and reactivity of the molecule. scielo.org.za
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. While closely related to Quantitative Structure-Activity Relationship (QSAR) studies, which focus on biological activity, QSRR is concerned with chemical reactivity, such as reaction rates or equilibrium constants.
For a series of scielo.org.zanih.govThiazolo[5,4-d]pyrimidine-2,7-diamine derivatives, a QSRR study would involve several steps:
Dataset Assembly: A series of derivatives with varying substituents at the 2- and 7-amino positions or the 5-position would be synthesized or modeled.
Reactivity Measurement: A specific measure of chemical reactivity, such as the rate of a particular reaction or a measure of binding affinity, would be determined experimentally for each compound in the series. nih.gov
Descriptor Calculation: A large number of molecular descriptors would be calculated for each molecule using computational software. These descriptors quantify various aspects of the molecule's structure and properties, including:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, specific shape indices.
Topological Descriptors: Indices that describe the connectivity of atoms in the molecule.
Thermodynamic Descriptors: Heats of formation, solvation energy.
Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to find a mathematical equation that best correlates a subset of the calculated descriptors with the measured reactivity. mdpi.com
A resulting QSRR model might look like: Reactivity = c0 + c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C)
Such a model provides valuable insights into the factors governing the reactivity of the thiazolo[5,4-d]pyrimidine scaffold. researchgate.net For example, it might reveal that reactivity is increased by electron-withdrawing substituents (reflected in an electronic descriptor) and decreased by bulky groups (reflected in a steric descriptor). These models are powerful predictive tools, allowing researchers to estimate the reactivity of new, unsynthesized derivatives and to prioritize synthetic efforts towards compounds with desired properties. mdpi.comresearchgate.net
Role Of 1 2 Thiazolo 5,4 D Pyrimidine 2,7 Diamine As a Foundational Scaffold in Chemical Research
Utility in Combinatorial Chemistry and Library Synthesis
The researchgate.netlab-chemicals.comthiazolo[5,4-d]pyrimidine (B3050601) scaffold is exceptionally well-suited for combinatorial chemistry and the generation of compound libraries. rsc.orgnih.gov Its structure typically presents multiple points for diversification, allowing chemists to systematically introduce a variety of substituents and generate a large number of distinct analogues from a common core. This approach is fundamental to modern drug discovery for screening against various therapeutic targets. rsc.org
A key strategy in library synthesis is the modification of the scaffold at its reactive positions. For the 2,7-diamino-thiazolo[5,4-d]pyrimidine core, structure-activity relationship (SAR) studies have been conducted by exploring modifications at the 2-, 5-, and 7-positions to develop potent antagonists for targets like the TRPV1 receptor. nih.govresearchgate.net
Solid-phase synthesis has been effectively employed to construct libraries of related thiazolo[4,5-d]pyrimidine (B1250722) derivatives. rsc.orgrsc.org This technique simplifies the purification process and enables the rapid synthesis of many compounds. rsc.org For instance, a library of 36 different thiazolo[4,5-d]pyrimidine derivatives was constructed using solid-phase synthesis, achieving average yields of 63–93% over a six-step process. rsc.orgrsc.org This demonstrates the scaffold's compatibility with high-throughput synthetic methods.
The screening of such libraries has led to the identification of compounds with significant biological activity. For example, a series of thiazolo[5,4-d]pyrimidine derivatives were synthesized and evaluated for their antiproliferative activities against several human cancer cell lines. rsc.orgnih.gov Several of these compounds showed potent inhibition, highlighting the scaffold's potential as a template for designing new anticancer agents. rsc.orgnih.gov
| Compound | Target Cell Line | Activity (IC₅₀ in µM) | Selectivity (MGC-803 vs. GES-1) |
|---|---|---|---|
| Compound 7a | MGC-803 (Gastric Cancer) | 5.13 | >12-fold |
| Compound 7i | MGC-803 (Gastric Cancer) | 4.64 | ~12-fold |
| Compound 7i | HGC-27 (Gastric Cancer) | 5.07 | Not specified |
| Compound 24 | MGC-803 (Gastric Cancer) | 1.03 | >37-fold |
Application in the Development of Molecular Probes for Biochemical Systems
Derivatives of the thiazolo[5,4-d]pyrimidine scaffold are valuable tools for creating molecular probes to study biochemical systems. Their ability to bind with high affinity and selectivity to specific biological targets, such as G protein-coupled receptors (GPCRs), makes them suitable for probing receptor function and distribution. nih.gov
One significant application is in the development of ligands for adenosine (B11128) receptors (ARs), which are crucial in many physiological processes. nih.gov A series of 7-amino-2-arylmethyl-thiazolo[5,4-d]pyrimidine compounds were synthesized and found to have nanomolar and even subnanomolar binding affinities for the human A1 and A2A adenosine receptors. nih.gov Molecular docking studies have helped to elucidate the binding mode of these compounds, showing that the thiazolo[5,4-d]pyrimidine scaffold inserts into the receptor cavity, forming π–π interactions with key amino acid residues like Phe168 and Leu249. nih.gov The exocyclic amino group at the 7-position forms critical polar interactions with residues such as Asn253 and Glu169. nih.gov
| Compound | hA1 AR Ki (nM) | hA2A AR Ki (nM) |
|---|---|---|
| Compound 18 (2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine) | 1.9 | 0.06 |
Furthermore, the inherent fluorescence properties of some related fused pyrimidine (B1678525) systems make them promising candidates for fluorescent probes. researchgate.net For example, certain 5-imino-7-aryl-5H-thiazolo[3,2-a]pyrimidine derivatives have been shown to exhibit "turn-on" and "turn-off" fluorescence in the presence of various metal ions. researchgate.net This characteristic allows for the detection and quantification of specific analytes in biological systems, demonstrating the potential of the broader thiazolopyrimidine class in probe development.
Integration into Complex Organic Synthesis Cascades
The researchgate.netlab-chemicals.comthiazolo[5,4-d]pyrimidine nucleus is a versatile intermediate in complex multi-step organic syntheses. researchgate.net Its construction is a key step in the synthesis of more elaborate molecules, including potential therapeutics. An efficient, two-pot, five-step process for building the thiazolo[5,4-d]pyrimidine ring has been developed that is concise, free of chromatography, and suitable for large-scale preparation. researchgate.net
Synthetic routes often begin with a functionalized pyrimidine. For example, the synthesis of potent TRPV1 antagonists involved the acylation of a 5-aminopyrimidine, followed by a subsequent reaction to form the fused thiazole (B1198619) ring. researchgate.net Another approach involves reacting a 2-aminothiole with an arylacetylchloride at high temperature to obtain thiazolo[5,4-d]pyrimidine-5,7-dihydroxy derivatives as precursors. nih.gov
Once formed, the scaffold serves as a robust platform for further functionalization. The chlorine atom in intermediates like 7-chloro-2-(propylthio)thiazolo[5,4-d]pyrimidine can be displaced through nucleophilic substitution with various primary and secondary amines or hydrazine, leading to diverse derivatives. researchgate.net Similarly, Suzuki coupling reactions can be used to introduce aryl or heteroaryl groups at specific positions, as demonstrated in the synthesis of adenosine receptor antagonists where various boronic acids were coupled to the scaffold. nih.gov This modular approach allows for the systematic exploration of the chemical space around the core, making it a pivotal component in synthetic cascades aimed at creating complex and biologically active molecules. nih.govresearchgate.net
Exploration in Materials Science for Advanced Functional Molecules
While the primary application of the researchgate.netlab-chemicals.comthiazolo[5,4-d]pyrimidine scaffold has been in medicinal chemistry, its structural properties suggest potential utility in materials science. Fused heterocyclic systems with extended π-conjugation are of great interest for applications in optoelectronic devices. mdpi.com
Structurally related compounds, such as thiazolo[5,4-d]thiazoles, which feature a similar rigid, fused, coplanar ring system, have been investigated as small organic molecular dyes for devices like organic light-emitting diodes (OLEDs) and photovoltaics. mdpi.com The rigid backbone and high oxidative stability of these types of molecules are desirable properties for functional materials. For example, a polymer incorporating a 2,5-bis(4-fluorophenyl)thiazolo[5,4-d]thiazole unit has been used as a membrane. mdpi.com
The inherent electronic properties of the researchgate.netlab-chemicals.comthiazolo[5,4-d]pyrimidine system, characterized by its electron-deficient pyrimidine ring fused to an electron-rich thiazole ring, could be harnessed for the development of novel organic semiconductors or dyes. The potential to tune its optical and electronic properties through substitution at various positions on the ring system makes it an attractive, though currently underexplored, candidate for creating advanced functional molecules for applications in materials science.
Future Prospects and Emerging Research Directions For 1 2 Thiazolo 5,4 D Pyrimidine 2,7 Diamine
Development of Novel and Efficient Synthetic Methodologies
While established methods for constructing the thiazolo[5,4-d]pyrimidine (B3050601) core exist, the future of synthesizing nih.govmdpi.comThiazolo[5,4-d]pyrimidine-2,7-diamine and its analogues lies in the development of more efficient, cost-effective, and environmentally benign strategies.
Current research points towards several promising avenues:
Green Chemistry Approaches: There is a growing emphasis on "green" synthesis methods that minimize hazardous waste and improve energy efficiency. ijnc.ir This includes the use of eco-friendly solvents like deep eutectic solvents, which have been successfully used to synthesize related thiazole-containing heterocycles. mdpi.com Another approach involves using sustainable catalysts, such as vanadia-loaded fluorapatite, to facilitate multicomponent reactions at room temperature, offering high yields and easy catalyst reusability. nih.gov
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate reaction times and improve yields in heterocyclic synthesis. nih.gov This technique has been effectively used to synthesize various substituted thiazolo[5,4-d]pyrimidines and related fused pyrimidine (B1678525) systems. nih.gov Future work will likely focus on optimizing microwave conditions for the multi-step synthesis of the 2,7-diamino core and its derivatives.
Solid-Phase Synthesis: To facilitate the rapid generation of diverse compound libraries for high-throughput screening, solid-phase synthesis offers a significant advantage. This methodology has been successfully employed to construct a library of thiazolo[4,5-d]pyrimidine (B1250722) derivatives, overcoming challenges associated with traditional solution-phase chemistry. rsc.org Applying and refining these solid-phase techniques for the nih.govmdpi.comthiazolo[5,4-d]pyrimidine-2,7-diamine scaffold will be a key step in exploring its structure-activity relationships more comprehensively.
Flow Chemistry: Continuous flow synthesis is another emerging area that offers improved safety, scalability, and product consistency compared to batch processing. The application of flow chemistry to the synthesis of thiazolopyrimidine intermediates could streamline the production process, making these compounds more accessible for extensive research and development.
| Methodology | Key Features & Advantages | Relevant Research Findings |
|---|---|---|
| Green Synthesis (Deep Eutectic Solvents) | Use of biodegradable, low-toxicity solvents; often allows for catalyst-free conditions and simple product precipitation. | Successful synthesis of thiazolo[5,4-d]thiazoles in an L-proline-ethylene glycol mixture with yields up to 92%. mdpi.com |
| Sustainable Catalysis | Employing reusable, non-toxic catalysts to promote reactions under mild conditions (e.g., room temperature). | A V2O5/FAp catalyst enabled a one-pot, three-component reaction to produce thiadiazolo/benzothiazolo[3,2-a]pyrimidines in 90–97% yields. nih.gov |
| Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, and often improved yields compared to conventional heating. | Used to prepare 5,7-dichloro thiazolo[5,4-d]pyrimidine intermediates and in Suzuki coupling reactions to introduce diverse substituents. nih.gov |
| Solid-Phase Synthesis | Facilitates purification, automation, and the creation of large compound libraries for screening. | A library of 36 thiazolo[4,5-d]pyrimidine derivatives was constructed with average yields of 63–93% over six steps. rsc.org |
Advanced Computational Design and Virtual Screening of Derivatives
Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and rapid screening of vast virtual libraries of compounds. For the nih.govmdpi.comthiazolo[5,4-d]pyrimidine-2,7-diamine scaffold, these in silico methods are crucial for identifying novel derivatives with enhanced potency and selectivity for specific biological targets.
Future research in this area will likely concentrate on:
Pharmacophore Modeling and Virtual Screening: Based on the structures of known active compounds, pharmacophore models can be generated to define the essential three-dimensional arrangement of features required for biological activity. These models are then used to screen large databases (like ZINC15) to identify new molecules that fit the model and are likely to be active. mdpi.com This approach has been used to identify novel scaffolds for various targets, including TRPV1 antagonists, and can be applied to discover new derivatives of the 2,7-diamino-thiazolo[5,4-d]pyrimidine series. researchgate.net
Molecular Docking Studies: Docking simulations predict the preferred orientation of a molecule when bound to a protein target, allowing researchers to estimate binding affinity and analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com This technique is routinely used to support in vitro results and guide the design of new analogues with improved target engagement. nih.gov For instance, docking has been used to rationalize the activity of thiazolopyridopyrimidines as potential CDK4/6 inhibitors. tbzmed.ac.ir
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more accurate assessment of its stability than static docking. tbzmed.ac.ir This method can help validate docking poses and predict the conformational stability of the complex, making it a valuable tool for prioritizing candidates for synthesis. mdpi.com
ADMET Prediction: In silico tools are increasingly used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the design phase. mdpi.com By filtering out molecules with predicted poor pharmacokinetic profiles or toxicity issues, researchers can focus resources on the most promising candidates, increasing the efficiency of the drug discovery pipeline.
| Computational Method | Objective | Example Application | Key Finding/Outcome |
|---|---|---|---|
| Pharmacophore Modeling | Identify key structural features for activity and screen virtual libraries. | Identification of novel scaffolds for TRPV1 modulation. researchgate.net | Thiazolo-pyrimidine derivatives were identified as a key chemical series for building pharmacophore models due to their potent activity. researchgate.net |
| Molecular Docking | Predict binding modes and affinities to a biological target. | Screening of thiazolo-pyridopyrimidines against CDK4/6. tbzmed.ac.ir | Identified compounds with favorable docking scores and interactions, leading to the selection of specific candidates for synthesis and cytotoxic screening. tbzmed.ac.ir |
| Molecular Dynamics (MD) Simulation | Evaluate the stability of the ligand-protein complex over time. | Analysis of the top-ranked VEGFR-2 inhibitor complexes. mdpi.com | Confirmed the conformational stability of the docked compounds over a 100 ns simulation, strengthening their potential as leads. mdpi.com |
| ADMET Prediction | Assess drug-likeness and potential pharmacokinetic issues early on. | In silico evaluation of novel thiazolo-pyridopyrimidines. tbzmed.ac.ir | Screened compounds for properties like rotatable bonds and Lipinski's rule of five to prioritize candidates with favorable drug-like characteristics. tbzmed.ac.ir |
Innovative Applications in Chemical Biology and Material Science
While the primary focus for thiazolo[5,4-d]pyrimidine derivatives has been in medicinal chemistry, their unique structural and electronic properties suggest potential applications in other cutting-edge fields.
Emerging research directions include:
Chemical Biology and Molecular Probes: Fluorescent molecular probes are essential tools for studying biological processes within living cells. The rigid, planar structure of fused heterocyclic systems like thiazolopyrimidines can form the basis of novel fluorophores. Research on related thiazolo[3,2-a]pyrimidines has demonstrated their potential as fluorescent agents, with their emission properties being sensitive to interactions with metal ions. researchgate.net Future work could involve designing derivatives of nih.govmdpi.comThiazolo[5,4-d]pyrimidine-2,7-diamine that can act as selective fluorescent probes for specific biomolecules or cellular environments.
Material Science and Organic Electronics: Fused heteroaromatic systems are of growing interest in material science, particularly for applications in organic electronics. rsc.org The thiazolo[5,4-d]thiazole (B1587360) scaffold, which is structurally related to the thiazolo[5,4-d]pyrimidine core, is noted for being an electron-deficient system with high oxidative stability and a rigid planar structure that facilitates efficient intermolecular π–π overlap. rsc.org These are desirable properties for semiconductor materials used in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). rsc.org By analogy, exploring the electronic properties of nih.govmdpi.comThiazolo[5,4-d]pyrimidine-2,7-diamine and its derivatives could lead to the development of new organic semiconducting materials.
Development of Antifouling and Antibiofilm Agents: Biofilms are a major problem in medical and industrial settings, and there is a critical need for new agents that can inhibit their formation or disperse existing biofilms. mdpi.com Recently, derivatives of the related nih.govmdpi.comnih.govthiadiazole[3,2-a]pyrimidin-5-one scaffold have been identified as promising agents for dispersing preformed biofilms of clinically relevant pathogens. mdpi.com Given the structural similarities, the nih.govmdpi.comthiazolo[5,4-d]pyrimidine core represents a promising template for designing novel agents to combat bacterial and fungal biofilms.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for [1,3]Thiazolo[5,4-d]pyrimidine-2,7-diamine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The core structure is typically synthesized via cyclocondensation reactions. For example, 5-hydrazinyl-7-methyl[1,3]thiazolo[5,4-d]pyrimidines can be prepared using 2,4-dichloro-5-amino-6-methylpyrimidine as a starting material, followed by cyclization with alkyl orthoesters under reflux in acetonitrile with catalytic acetic acid. Optimizing stoichiometry (1:3 molar ratio of starting material to orthoester) and extending reaction time to 4 hours improves yields to 62–89% . Alternative routes involve microwave-assisted one-pot synthesis with dithiooxamide and aldehydes, reducing side products .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound derivatives?
- Methodological Answer : Multinuclear NMR (¹H, ¹³C) is critical for confirming regiochemistry. Key diagnostic signals include:
- ¹H NMR : Downfield shifts for NH₂ protons (δ 7.5–8.5 ppm) and aromatic protons in the thiazolo ring (δ 8.0–8.3 ppm) .
- ¹³C NMR : Distinctive signals for C2 (δ 160–165 ppm) and C7 (δ 155–160 ppm) due to amine and sulfur effects .
- IR spectroscopy confirms NH₂ stretches (3300–3500 cm⁻¹) and C=N/C-S bonds (1600–1650 cm⁻¹) .
Q. What in vitro assays are recommended for initial evaluation of adenosine receptor binding affinity for this compound class?
- Methodological Answer : Use radioligand displacement assays with transfected HEK-293 cells expressing human adenosine receptors (A₁, A₂A, A₂B, A₃). Key protocols:
- A₂A : Compete with [³H]ZM 241385 (Kd = 1–2 nM) at 25°C for 60 minutes .
- A₁/A₃ : Use [³H]DPCPX and [³H]HEMADO, respectively, with non-specific binding measured using 1 μM theophylline .
- Data normalization: IC₅₀ values converted to Ki via Cheng-Prusoff equation .
Advanced Research Questions
Q. How do N⁵-substituent modifications influence adenosine A₂A receptor binding affinity and selectivity?
- Methodological Answer : Substituent steric/electronic properties critically modulate binding:
- Heteroarylalkyl chains (e.g., 2-furanylmethyl at N⁵) enhance A₂A affinity (Ki < 1 nM) by forming π-π interactions with Phe168 and His264 .
- Chain length optimization : Propyl spacers improve selectivity over A₁ (10-fold) by avoiding clashes with transmembrane helix 3 .
- SAR Table :
| Substituent (N⁵) | A₂A Ki (nM) | A₁/A₃ Selectivity |
|---|---|---|
| 2-Furanylmethyl | 0.12 | 100× |
| Benzyl | 2.3 | 20× |
| Unsubstituted | 15.8 | 3× |
| . |
Q. What experimental approaches are used to validate in vivo antinociceptive efficacy of thiazolo[5,4-d]pyrimidine derivatives?
- Methodological Answer :
- Hot-plate test : Administer 10 mg/kg (i.p.) to mice; measure latency to paw-licking (baseline vs. 30–60 min post-dose) .
- Formalin-induced pain : Quantify phase II licking duration (15–30 min post-injection); effective compounds reduce duration by >50% vs. vehicle .
- Pharmacokinetics : Monitor plasma/brain ratios (e.g., 1:4 for compound 13 ) to confirm CNS penetration via LC-MS/MS.
Q. How can molecular docking studies guide the design of dual-acting adenosine receptor ligands?
- Methodological Answer :
- Docking Software : Use AutoDock Vina with crystal structures (e.g., A₂A PDB: 4EIY). Focus on:
- Hydrogen bonding : NH₂ groups with Asn253 (A₂A) or Thr257 (A₁) .
- Hydrophobic pockets : Thiazolo ring orientation in the orthosteric site .
- Dual-target design : Introduce flexible linkers (e.g., –CH₂CH₂–) to bridge A₁/A₂A binding motifs, validated by free-energy perturbation (FEP) simulations .
Q. How should researchers address contradictory results in receptor subtype selectivity across structural analogs?
- Methodological Answer :
- Step 1 : Verify assay consistency (e.g., cell line variability, ligand batch purity) .
- Step 2 : Perform thermodynamic analysis (ΔG via ITC) to distinguish entropic/enthalpic contributions .
- Case Study : A 2-thiophene analog showed high A₂A affinity (Ki = 0.8 nM) in HEK-293 cells but low selectivity in CHO cells due to differential membrane cholesterol content .
Q. What strategies are effective in improving blood-brain barrier (BBB) penetration for CNS-targeted derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
